![molecular formula C16H28N2O4 B1529629 Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1363380-89-5](/img/structure/B1529629.png)
Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate
Übersicht
Beschreibung
Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate is a useful research compound. Its molecular formula is C16H28N2O4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic uses.
Chemical Structure and Properties
This compound (CAS No. 72207915) has the molecular formula and features a bicyclic structure that contributes to its unique pharmacological properties. The compound contains a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways, including the use of asymmetric reactions such as the Pictet–Spengler reaction and other coupling reactions to construct the bicyclic framework. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while maintaining biological activity .
This compound has been identified as a non-peptide antagonist of orexin receptors, specifically targeting the orexin-1 receptor (OX1R). Orexins are neuropeptides involved in regulating various physiological functions, including sleep-wake cycles, appetite, and reward pathways . The antagonism of these receptors may provide therapeutic benefits in treating disorders such as insomnia, anxiety, and addiction.
Therapeutic Applications
The compound's potential therapeutic applications are extensive:
- Sleep Disorders : By blocking orexin receptors, it may help manage conditions like insomnia.
- Anxiety Disorders : Its action on orexin pathways could alleviate symptoms associated with anxiety.
- Cognitive Dysfunction : Research indicates that orexin modulation may influence cognitive processes, making this compound a candidate for cognitive enhancement therapies.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its structural components. Variations in the bicyclic structure or substituents on the nitrogen atoms can significantly impact its receptor binding affinity and selectivity .
Case Studies
Several studies have explored the SAR of related compounds:
- N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors : Compounds with similar bicyclic structures demonstrated potent inhibition of NAAA, which is crucial for managing inflammatory responses .
- Anticancer Activity : Bicyclo[3.3.1]nonane derivatives have shown promise in anticancer therapies through various mechanisms, including apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
ethyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-14(19)10-6-11-8-13(9-12(7-10)17-11)18-15(20)22-16(2,3)4/h10-13,17H,5-9H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVDJLFJSOWZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(CC(C1)N2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.